molecular formula C16H17ClFN3O B2835900 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine CAS No. 2380083-83-8

2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine

Cat. No. B2835900
CAS RN: 2380083-83-8
M. Wt: 321.78
InChI Key: DCXISYJNYZCKPV-UHFFFAOYSA-N
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Description

2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine, also known as TAK-659, is a small molecule drug that has been developed as an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B cells. Inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that is activated by the binding of antigens to the B-cell receptor. Once activated, BTK phosphorylates downstream signaling molecules, leading to the activation of various cellular pathways that promote B-cell survival and proliferation. Inhibition of BTK by 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine blocks these signaling pathways, leading to the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects
2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been shown to be highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been shown to inhibit B-cell receptor signaling, induce apoptosis, and inhibit tumor growth in various B-cell malignancies. 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has several advantages as a tool compound for studying B-cell receptor signaling and B-cell malignancies. It is highly potent and selective for BTK, and has been shown to be effective in preclinical models of various B-cell malignancies. However, 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has some limitations as a tool compound, including its relatively high cost and limited availability. In addition, 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine may have off-target effects at high concentrations or in certain cell types, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the development and application of 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine. One area of interest is the combination of 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine with other targeted therapies or chemotherapy agents, in order to enhance the efficacy of treatment and overcome resistance mechanisms. Another area of interest is the development of biomarkers that can predict response to BTK inhibitors, in order to optimize patient selection and treatment strategies. Finally, there is ongoing research into the role of BTK in other diseases beyond B-cell malignancies, such as autoimmune diseases and inflammatory disorders, which could lead to new therapeutic applications for BTK inhibitors like 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine.

Synthesis Methods

The synthesis of 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been described in a patent application filed by Takeda Pharmaceutical Company Limited. The method involves the reaction of 2-chloro-5-fluoropyrimidine with 1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic acid, followed by conversion of the resulting intermediate to the desired product using standard organic chemistry techniques.

Scientific Research Applications

2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo assays. In a study published in the Journal of Medicinal Chemistry, 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine was found to inhibit BTK with high potency and selectivity, and to induce apoptosis (programmed cell death) in B-cell lymphoma cell lines. In another study published in Blood, 2-[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine was shown to inhibit B-cell receptor signaling and to induce cell death in primary chronic lymphocytic leukemia cells.

properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O/c17-15-4-2-1-3-12(15)11-21-7-5-14(6-8-21)22-16-19-9-13(18)10-20-16/h1-4,9-10,14H,5-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXISYJNYZCKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(2-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-fluoropyrimidine

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